

# The Role of GPR18 in Inflammatory Processes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant attention for its emerging role in the intricate landscape of inflammation. Initially linked to the endocannabinoid system due to its activation by certain cannabinoid ligands, GPR18 is now recognized as a key player in both the initiation and resolution of inflammatory responses. Its widespread expression in immune cells and tissues central to inflammatory processes underscores its potential as a therapeutic target for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of GPR18's function in inflammation, detailing its signaling pathways, the quantitative aspects of its ligand interactions, and the experimental methodologies used to elucidate its role.

## **GPR18 Ligands and Expression**

GPR18 is activated by the endogenous lipid mediators N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2). NAGly is a metabolite of the endocannabinoid anandamide, while RvD2 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA)[1][2][3]. The receptor is highly expressed in various immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, lymph nodes, and microglia, placing it at the crossroads of immune regulation[2][4].





# Data Presentation: Quantitative Analysis of GPR18 Ligand Interactions and Inflammatory Modulation

The following tables summarize the quantitative data on the binding affinities and functional potencies of GPR18 ligands, as well as the impact of GPR18 modulation on key inflammatory markers.

Table 1: GPR18 Ligand Binding Affinities and Potencies



Ligand	Receptor	Assay Type	Value	Reference
Resolvin D2	Human GPR18	Radioligand Binding ([³H]- RvD2)	Kd = 9.6 ± 0.9 nM	
Resolvin D2	Human GPR18	β-arrestin recruitment (in CHO cells)	EC50 = 2.0 x 10- 13 M	
O-1602	Human GPR18	β-arrestin recruitment	EC50 = 65 nM	
Abnormal cannabidiol (Abn-CBD)	Human GPR18	β-arrestin recruitment	EC50 < 835 nM	-
PSB-KK-1415	Human GPR18	β-arrestin recruitment	EC50 = 19.1 nM	-
PSB-MZ-1440	Human GPR18	β-arrestin recruitment	EC50 = 61 nM	-
PSB-KD-107	Human GPR18	β-arrestin recruitment	EC50 = 0.562 μΜ	-
PSB-CB5	Human GPR18	Inhibition of $\Delta^9$ - THC activation ( $\beta$ -arrestin)	IC50 = 279 nM	_
PSB-CB-27	Human GPR18	Inhibition of $\Delta^9$ - THC activation ( $\beta$ -arrestin)	IC50 = 0.650 μM	_

Table 2: Effects of GPR18 Modulation on Inflammatory Markers in Preclinical Models



Model	Treatment	Effect on Inflammatory Markers	Reference
TNBS-induced colitis (mice)	PSB-KK-1415 (GPR18 agonist)	Reduced macroscopic score (1.79 vs 2.61), TNF-α expression (1.89 vs 2.83), and microscopic score (5.00 vs 6.22)	
Duchenne Muscular Dystrophy (mdx mice)	PSB-KD107 (GPR18 agonist)	Decreased pro- inflammatory markers (Cd80, Gpr18, Ptgs2), increased anti- inflammatory marker (Anxa1)	
Abdominal Aortic Aneurysm (mice)	Resolvin D2	Attenuated aortic inflammation and vascular remodeling (effect blocked by GPR18 siRNA)	
Thioglycolate-induced peritonitis (mice)	N-arachidonoyl glycine (oral, 0.3 & 1.2 mg/kg)	Reduced migration of inflammatory leukocytes by >50%	

## **GPR18 Signaling Pathways in Inflammation**

GPR18 primarily signals through  $G\alpha i/o$  and  $G\alpha q/11$  G proteins, leading to the modulation of downstream effector pathways crucial in inflammatory responses. The activation of these pathways can have both pro-inflammatory and pro-resolving effects depending on the cellular context and the specific ligand.

## **Gαi/o-Mediated Signaling**

Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the

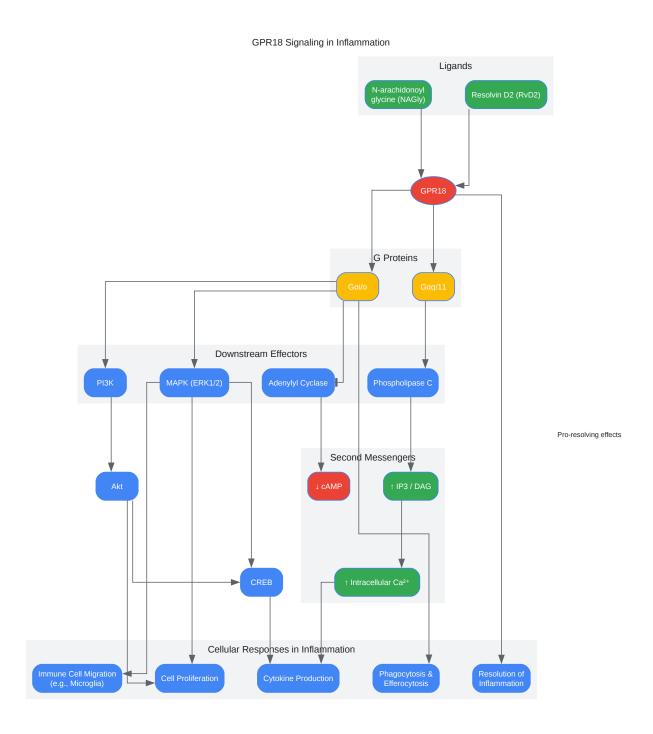


activation of the mitogen-activated protein kinase (MAPK) cascade, particularly p44/42 MAPK (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These signaling events are critical in regulating immune cell migration, proliferation, and cytokine production.

## **Gαq/11-Mediated Signaling**

The coupling of GPR18 to  $G\alpha q/11$  initiates the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), influencing a variety of cellular processes in inflammatory cells.





Caption: GPR18 signaling pathways in inflammation.



## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the study of GPR18's role in inflammation.

## In Vivo Model: TNBS-Induced Colitis in Mice

This model is used to induce a form of inflammatory bowel disease (IBD) that shares pathological features with Crohn's disease.

- Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6). Fast the mice for 24 hours with free access to water.
- Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
- Induction of Colitis:
  - Prepare a 2.5% (w/v) solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
  - Gently insert a 3.5 F catheter intrarectally, approximately 4 cm from the anus.
  - Slowly administer 100 μL of the TNBS solution.
  - Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
- Post-Procedure Care and Monitoring:
  - Return the mouse to its cage with free access to food and water.
  - Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
- Assessment of Colitis:
  - At a predetermined time point (e.g., 3-7 days post-induction), euthanize the mice.
  - Excise the colon and measure its length and weight.



o Collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

24h Fasting Anesthesia Intrarectal Administration of TNBS in Ethanol Daily Monitoring (Weight, DAI) Euthanasia Colon Excision & Measurement Histological & Biomarker Analysis End

TNBS-Induced Colitis Experimental Workflow



Caption: Workflow for TNBS-induced colitis model.

# In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

- Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6).
- Anesthesia and Analgesia: Anesthetize the mice and provide pre-operative analgesia.
- · Surgical Procedure:
  - Perform a midline laparotomy to expose the cecum.
  - Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
  - Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
  - Gently squeeze the cecum to extrude a small amount of fecal material.
  - Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
- Post-Operative Care:
  - Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
  - Provide post-operative analgesia.
  - Monitor the mice closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
- Assessment of Sepsis:
  - Monitor survival rates over a specified period (e.g., 7 days).

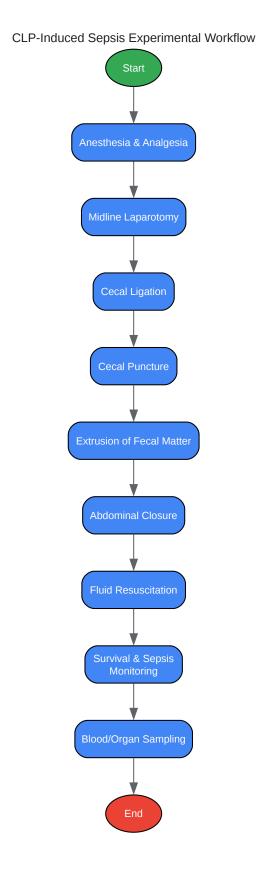
## Foundational & Exploratory





- At desired time points, collect blood and peritoneal lavage fluid to measure bacterial load and inflammatory cytokine levels.
- Harvest organs (e.g., lung, liver, spleen) for histological examination and assessment of organ damage.





Caption: Workflow for CLP-induced sepsis model.



# In Vitro Assay: BV-2 Microglia Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of GPR18 modulation on the migratory capacity of microglia, a key process in neuroinflammation.

- Cell Culture: Culture BV-2 microglial cells in a 24-well plate until a confluent monolayer is formed.
- · Creating the "Wound":
  - Using a sterile 200 μL pipette tip, create a linear scratch across the center of the cell monolayer.
  - Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- Treatment:
  - Replace the medium with fresh culture medium containing the GPR18 agonist or antagonist of interest at various concentrations. Include a vehicle control.
- Image Acquisition:
  - Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 12, 24 hours), capture images of the scratch at the same position using an inverted microscope with a camera.
- Data Analysis:
  - Measure the width of the scratch at different points for each image.
  - Calculate the percentage of wound closure over time for each treatment group compared to the control. An increase in wound closure indicates enhanced cell migration.



Culture BV-2 cells to confluent monolayer (agonist/antagonist) Image acquisition (t=0h) Incubate Image acquisition (t=12h, 24h, etc.) Measure wound closure

BV-2 Microglia Migration Assay Workflow

Caption: Workflow for BV-2 microglia migration assay.



### **Conclusion and Future Directions**

GPR18 is emerging as a critical regulator of inflammatory processes, with a dual role in both promoting and resolving inflammation. Its activation by endogenous ligands like NAGly and RvD2 triggers complex signaling cascades that influence the behavior of key immune cells. The pro-resolving functions of GPR18, particularly in response to RvD2, highlight its potential as a therapeutic target for chronic inflammatory diseases. The development of selective GPR18 agonists and antagonists will be instrumental in further dissecting its precise roles in different inflammatory contexts and in advancing novel therapeutic strategies. Future research should focus on the in vivo efficacy and safety of targeting GPR18 in a wider range of inflammatory and autoimmune disease models, as well as on elucidating the potential for biased agonism to fine-tune therapeutic outcomes.

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